molecular formula C9H11BrN2 B15169706 (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile CAS No. 649759-62-6

(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile

Cat. No.: B15169706
CAS No.: 649759-62-6
M. Wt: 227.10 g/mol
InChI Key: TWLUTIQGKKEKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a propanedinitrile core substituted with a reactive 2-bromoethyl group and a but-1-en-1-yl moiety. The presence of these distinct functional groups makes it a versatile precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are privileged structures in pharmaceuticals and agrochemicals . The bromoethyl group serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds . Concurrently, the electron-withdrawing nature of the two adjacent nitrile groups activates the molecule for condensation and cyclization reactions. The butenyl group introduces an site of unsaturation, offering opportunities for further chemical manipulation, including cycloaddition reactions or oxidation. This unique combination of reactivity allows researchers to utilize this compound in the synthesis of novel pyrazole and other aza-heterocyclic derivatives, which are known to exhibit a broad spectrum of biological activities, including potential anti-cancer, anti-inflammatory, and antibacterial properties . As a specialized synthetic intermediate, (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is provided for research applications in drug discovery and method development. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

649759-62-6

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-(2-bromoethyl)-2-but-1-enylpropanedinitrile

InChI

InChI=1S/C9H11BrN2/c1-2-3-4-9(7-11,8-12)5-6-10/h3-4H,2,5-6H2,1H3

InChI Key

TWLUTIQGKKEKMG-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CCBr)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 2-bromoethanol with but-1-en-1-ylpropanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium thiocyanate (KSCN) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the nitrile groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Groups and Structural Variations

a. Halogenated Propanedinitriles
  • 2-Chlorobenzylidenemalononitrile (CAS 2698-41-1): Features a chlorophenyl group attached to the propanedinitrile core. The chlorine atom enhances electrophilicity, while the aromatic ring provides conjugation stability. This compound is widely used as a riot control agent (CS gas) due to its potent lachrymatory effects .
  • [Chloro(phenyl)methylidene]propanedinitrile (IUPAC name): Similar to the above, with a chloro-substituted benzylidene group. Its reactivity in cycloaddition reactions is well-documented, attributed to the electron-deficient nitrile groups .

Comparison: The bromoethyl group in the target compound replaces the chlorophenyl moiety, likely increasing leaving-group propensity (Br⁻ vs. Cl⁻) and altering steric demands.

b. Bromoethyl-Containing Compounds
  • Evofosfamide (USAN BC-141): A phosphorodiamidate antineoplastic agent with two 2-bromoethyl groups. The bromine atoms facilitate DNA crosslinking via alkylation, a mechanism that could be relevant to the target compound if it participates in similar reactions .

Comparison : While Evofosfamide’s phosphorodiamidate core differs from the propanedinitrile structure, the shared 2-bromoethyl substituent highlights bromine’s role in bioactivity. The target compound’s nitrile groups may instead favor Michael addition or cyclization reactions.

c. Alkenyl-Substituted Propanedinitriles
  • (Hex-4-en-3-yl)(methyl)propanedinitrile (CAS 832720-98-6): Contains a hexenyl group, offering insights into how alkenyl chains affect solubility and reactivity. The double bond position (4-en-3-yl) may influence steric hindrance and electronic conjugation .

Physicochemical Properties

Property (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile (Inferred) 2-Chlorobenzylidenemalononitrile Evofosfamide
Molecular Weight ~230 g/mol 188.6 g/mol 427.1 g/mol
Reactivity High (Br as leaving group; nitrile electrophilicity) Moderate (Cl as leaving group) High (DNA alkylation)
Solubility Likely low in water; moderate in organic solvents Low in water Hydrophilic (salt form)
Stability Susceptible to hydrolysis (Br⁻ release) Stable under anhydrous conditions Degrades in vivo

Biological Activity

(2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is a compound that has garnered attention for its potential biological activity. This article examines its mechanisms of action, biological interactions, and relevant case studies that highlight its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₇H₈BrN₂
  • Molecular Weight: 202.06 g/mol

This compound features a bromoethyl group and two nitrile groups, which contribute to its reactivity and potential biological effects.

The biological activity of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile is primarily attributed to its ability to interact with various biomolecules. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The nitrile groups can engage in hydrogen bonding and dipole-dipole interactions, influencing the compound's reactivity with enzymes and receptors.

Key Mechanisms:

  • Nucleophilic Substitution: The compound can undergo reactions with nucleophiles such as amines or thiols, potentially leading to the formation of biologically active derivatives.
  • Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Studies

Recent research has focused on the antibacterial and anticancer properties of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile. Below is a summary of significant findings:

Antibacterial Activity

A study assessed the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that while the compound exhibits antibacterial properties, it is less effective against Gram-negative bacteria compared to Gram-positive strains.

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile on cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)20

The results demonstrate promising anticancer activity, particularly against HeLa cells, suggesting potential for further development as an anticancer agent.

Case Studies

Case Study 1: Anticancer Research
A recent publication explored the structure-activity relationship (SAR) of various derivatives of (2-Bromoethyl)(but-1-en-1-yl)propanedinitrile. It was found that modifications to the nitrile groups significantly affected cytotoxicity, highlighting the importance of chemical structure in determining biological activity. The study emphasized the need for further investigation into optimized derivatives for enhanced potency against cancer cells .

Case Study 2: Antibacterial Efficacy
Another study investigated the compound's antibacterial properties in combination with other agents. Synergistic effects were observed when combined with certain antibiotics, suggesting potential applications in overcoming antibiotic resistance . This combination therapy approach could enhance treatment efficacy against resistant bacterial strains.

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